2-[(2-Chloro-4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Description
This compound features a thiazole core substituted with a methyl group at position 4 and a carboxylic acid at position 5. The position 2 substituent is a benzyl group bearing chlorine (2-Cl) and fluorine (4-F) on the phenyl ring (Figure 1).
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2S/c1-6-11(12(16)17)18-10(15-6)4-7-2-3-8(14)5-9(7)13/h2-3,5H,4H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSGJOXREOPAOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC2=C(C=C(C=C2)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2-Chloro-4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 1110717-80-0) is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure that includes a thiazole ring, a carboxylic acid group, and a substituted phenyl group. The biological activity of this compound is of particular interest in pharmacological research, especially concerning its effects on metabolic disorders and inflammation.
- Molecular Formula : C12H9ClFNO2S
- Molecular Weight : 285.72 g/mol
- Structure :
Biological Activity Overview
Research indicates that thiazole derivatives, including the compound , exhibit various biological activities such as:
- Antimicrobial Effects : Thiazoles have shown promise in inhibiting bacterial growth.
- Anti-inflammatory Properties : These compounds may reduce inflammation markers and improve insulin sensitivity.
- Antioxidant Activity : They can scavenge free radicals and reduce oxidative stress.
1. Antimicrobial Activity
A study evaluated the antibacterial properties of thiazole derivatives against common pathogens. The compound demonstrated significant activity against Staphylococcus aureus and Chromobacterium violaceum, suggesting its potential use in treating bacterial infections .
2. Anti-diabetic Effects
In a recent investigation involving streptozotocin-induced diabetic rats, the administration of a related thiazole compound improved insulin sensitivity and lipid profiles. Key findings included:
- Reduction in Serum Glucose Levels : The treated group showed a significant decrease in glucose levels compared to controls.
- Improvement in Lipid Profile : Administration led to decreased triglycerides (TG) and low-density lipoprotein cholesterol (LDL-C) levels while increasing high-density lipoprotein cholesterol (HDL-C) .
3. Anti-inflammatory Mechanisms
Research highlighted the anti-inflammatory effects of thiazole derivatives. In animal models, these compounds reduced levels of pro-inflammatory cytokines and improved histopathological outcomes in pancreatic tissues, indicating their protective role against diabetes-related complications .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Analogues
Structure-Activity Relationships (SAR)
Substituent Position and Halogen Effects :
- BAC’s 4-chlorobenzyl group is critical for antidiabetic activity, likely due to enhanced lipophilicity and halogen-mediated binding . The target compound’s 2-Cl,4-F substitution may improve target affinity via polar interactions or steric effects.
- Fluorine in the target compound and ’s analog could enhance metabolic stability and bioavailability .
- In contrast, febuxostat’s rigid phenyl-thiazole linkage is optimal for xanthine oxidase inhibition . The target compound’s methylene linkage may balance rigidity and flexibility for underexplored targets.
- Electronic and Steric Effects: Febuxostat’s isobutoxy and cyano groups contribute to electron-withdrawing effects, enhancing enzyme inhibition . The target compound lacks these groups, suggesting divergent mechanisms.
Pharmacological and Physicochemical Properties
Table 2: Comparative Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
